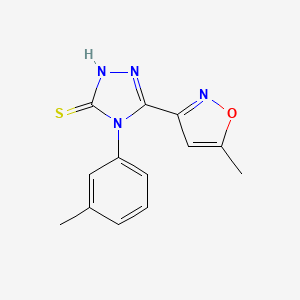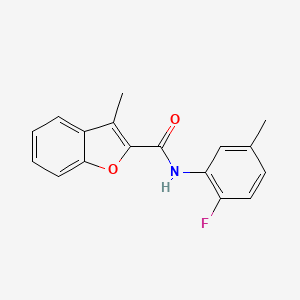![molecular formula C15H13N3O B4267447 3-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyridin-2-ol](/img/structure/B4267447.png)
3-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyridin-2-ol
説明
3-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyridin-2-ol, also known as MPPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPPO is a pyridine derivative that possesses a unique chemical structure, making it an interesting subject for scientific research.
作用機序
The mechanism of action of 3-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyridin-2-ol is not well understood, but it is believed to interact with specific proteins or enzymes in the body, leading to its biological effects. In medicinal chemistry, 3-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyridin-2-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In cancer cells, 3-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyridin-2-ol has been shown to induce apoptosis, a process of programmed cell death.
Biochemical and Physiological Effects:
3-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyridin-2-ol has been shown to possess various biochemical and physiological effects. In vitro studies have shown that 3-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyridin-2-ol can inhibit the proliferation of cancer cells and induce apoptosis. In animal studies, 3-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyridin-2-ol has been shown to possess anti-inflammatory properties and reduce the severity of inflammatory diseases, such as arthritis. 3-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyridin-2-ol has also been shown to possess neuroprotective properties and improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
3-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyridin-2-ol possesses several advantages for lab experiments, including its unique chemical structure, which makes it an interesting subject for scientific research. 3-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyridin-2-ol is also relatively easy to synthesize, and its biological effects can be easily studied in vitro and in vivo. However, there are also some limitations to using 3-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyridin-2-ol in lab experiments, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of 3-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyridin-2-ol. In medicinal chemistry, further studies are needed to determine the potential of 3-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyridin-2-ol as a drug candidate for the treatment of inflammatory and cancerous diseases. In material science, 3-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyridin-2-ol can be used as a building block for the synthesis of novel materials with unique properties. In catalysis, 3-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyridin-2-ol can be used as a ligand for the synthesis of new catalysts with improved selectivity and efficiency. Overall, 3-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyridin-2-ol is a promising compound that has the potential to contribute to various fields of scientific research.
科学的研究の応用
3-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyridin-2-ol has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 3-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyridin-2-ol has been shown to possess anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In material science, 3-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyridin-2-ol has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks. In catalysis, 3-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyridin-2-ol has been used as a ligand for the synthesis of new catalysts.
特性
IUPAC Name |
3-(4-methyl-2-pyrazol-1-ylphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-11-5-6-12(13-4-2-7-16-15(13)19)14(10-11)18-9-3-8-17-18/h2-10H,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDXWYQFYTYBSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=CNC2=O)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyridin-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4,5-dimethyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4267365.png)
![2-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4267368.png)
![ethyl 2-[(2,2-dimethylbutanoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4267380.png)
![6-bromo-2-(3-ethoxyphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4267381.png)
![4-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4267388.png)
![3,4-dimethyl-6-({2-[2-(3-methylphenoxy)propanoyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4267394.png)
![methyl 4-{[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4267398.png)
![1-[(4-isopropylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4267406.png)
![6-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4267414.png)
![1-(3-chlorophenyl)-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4267420.png)
![1-[(4-butylphenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B4267421.png)


